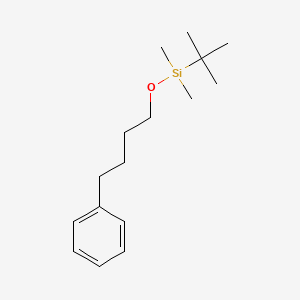
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is a chemical compound with the molecular formula C16H28OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- typically involves the reaction of silanes with alcohols or phenols under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise reaction control to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for its applications in synthesis, surface modification, and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (1,1-dimethylethyl)diphenyl(4-phenylbutoxy)-: This compound has a similar structure but contains diphenyl groups instead of dimethyl groups.
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: This compound has a methyl group on the phenoxy ring instead of a phenylbutoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
72064-43-8 |
|---|---|
Molekularformel |
C16H28OSi |
Molekulargewicht |
264.48 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(4-phenylbutoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-16(2,3)18(4,5)17-14-10-9-13-15-11-7-6-8-12-15/h6-8,11-12H,9-10,13-14H2,1-5H3 |
InChI-Schlüssel |
GWTVWTFDFPRVML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


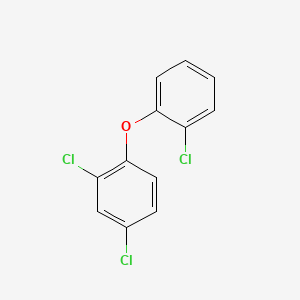

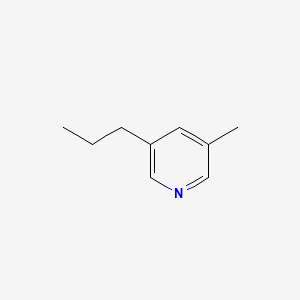

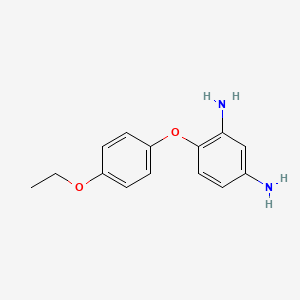
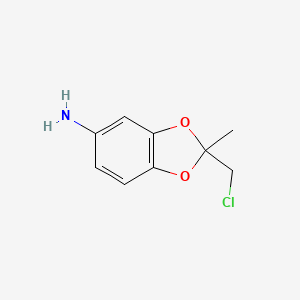
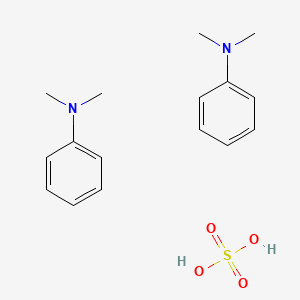
![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)

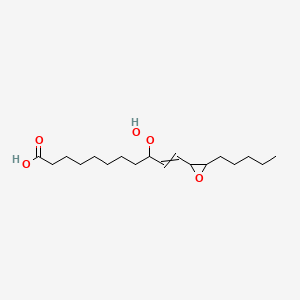
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
